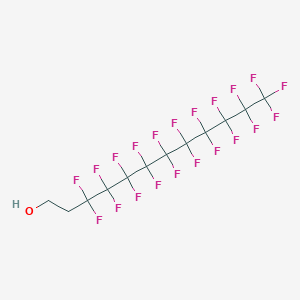
福塞特铝
描述
Fosetyl-aluminium is a systemic fungicide belonging to the chemical family of metallic mono-ethyl phosphonates. It was first registered in the 1970s and is widely used in agriculture to control a variety of plant diseases caused by oomycetes, such as Phytophthora and Pythium species . Fosetyl-aluminium is known for its ability to enhance plant defense mechanisms, making it a valuable tool in integrated pest management strategies .
科学研究应用
Fosetyl-aluminium has a wide range of scientific research applications:
作用机制
Fosetyl-Al, also known as Aliette, is a broad-spectrum fungicide commonly used in horticulture . This article will explore the mechanism of action of Fosetyl-Al, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
Fosetyl-Al primarily targets fungi, specifically oomycetes such as Phytophthora and Pythium . It prevents the development of fungal spores and mycelium, thereby inhibiting the pathogen from penetrating into the plant .
Mode of Action
Fosetyl-Al’s mode of action is twofold. Firstly, it directly inhibits the growth of mycelium by competing for the assimilation of phosphates . Secondly, it enhances the plant’s natural defenses by releasing ethylphosphonate inside the plant tissue . This dual action makes Fosetyl-Al effective in controlling a range of plant diseases.
Biochemical Pathways
The release of ethylphosphonate by Fosetyl-Al triggers several biochemical pathways within the plant. These include the salicylic acid, jasmonic acid, and ethylene pathways . The activation of these pathways enhances the plant’s natural defenses, making it more resistant to fungal infections.
Pharmacokinetics
It is known that fosetyl-al has a high aqueous solubility and low volatility .
Result of Action
The result of Fosetyl-Al’s action is the control of a range of plant diseases caused by Phytophthora and Pythium . By preventing the development of fungal spores and mycelium and enhancing the plant’s natural defenses, Fosetyl-Al effectively inhibits the penetration of pathogens into the plant . This leads to healthier plants with increased resistance to fungal infections.
Action Environment
The efficacy and stability of Fosetyl-Al can be influenced by various environmental factors. For instance, its persistence in water suggests that it may be more effective in wet environments . .
生化分析
Biochemical Properties
Fosetyl-Al’s antifungal effect on oomycetes can be partly explained by a direct effect on the inhibition of the growth of mycelium (e.g., Plasmopara spp.) by competing for the assimilation of phosphates . Its efficacy is increased by an indirect effect of enhancing natural plant defenses via the release of ethylphosphonate inside the plant tissue, triggering salicylic acid, jasmonic acid, and ethylene pathways .
Cellular Effects
Fosetyl-Al exerts interesting activity against bacteria through reduced host susceptibility against the bacteria Erwinia amylovora and Pseudomonas syringae . It additionally promotes intrinsic flower bud quality and the sink strength potential of flower clusters and may support the plant in overcoming abiotic stress .
Molecular Mechanism
The molecular mechanism of Fosetyl-Al involves its breakdown in the plant to phosphorous acid, which can have some direct effects against the pathogen, but only under low-phosphate conditions . There are strong indications that Fosetyl-Al is able to induce a resistant response in the plant following infection .
Temporal Effects in Laboratory Settings
In laboratory settings, Fosetyl-Al showed good recoveries and linearity was observed for Fosetyl-Al in ranges of 0.005–0.4 mg/kg . It was found that tree crops can stock the phosphite in their woody organs, then translocate it from branches to leaves and fruits over time .
Dosage Effects in Animal Models
In animal models, specifically Danio rerio and Enchytraeus crypticus, alterations in the organisms’ biochemical responses, behavior, and growth occurred at lower concentrations than the effects observed at the standard endpoints . At higher concentrations than the predicted environmental concentrations (PECs), Fosetyl-Al may not be considered safe for the tested species .
Metabolic Pathways
The physiological responses to Fosetyl-Al by plants are related to its effect on sugar metabolism, stimulation of the shikimic acid pathway, activation of the ascorbic acid and anthocyanins synthesis .
Transport and Distribution
Fosetyl-Al has a high aqueous solubility and a low volatility . It is not usually persistent in soil systems but may, under certain conditions, persist in water .
Subcellular Localization
The subcellular localization of Fosetyl-Al is not clearly defined in the literature. It is known that Fosetyl-Al can be stocked in the woody organs of tree crops and then translocated from branches to leaves and fruits over time .
准备方法
Synthetic Routes and Reaction Conditions
Fosetyl-aluminium is synthesized by reacting ethyl phosphonate with aluminium ions. The reaction typically involves the following steps:
Preparation of Ethyl Phosphonate: Ethyl phosphonate is prepared by reacting diethyl phosphite with an appropriate base.
Formation of Fosetyl-aluminium: Ethyl phosphonate is then reacted with aluminium chloride or aluminium sulfate under controlled conditions to form fosetyl-aluminium.
Industrial Production Methods
Industrial production of fosetyl-aluminium involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for agricultural use .
化学反应分析
Types of Reactions
Fosetyl-aluminium undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, fosetyl-aluminium hydrolyzes to form phosphonic acid and ethanol.
Oxidation: Under oxidative conditions, fosetyl-aluminium can be converted to its corresponding oxide forms.
Common Reagents and Conditions
Hydrolysis: Water is the primary reagent, and the reaction is typically carried out at ambient temperatures.
Oxidation: Common oxidizing agents such as hydrogen peroxide can be used under controlled conditions.
Major Products Formed
Hydrolysis: Phosphonic acid and ethanol are the primary products.
Oxidation: Oxidized forms of fosetyl-aluminium, including various phosphonate derivatives.
相似化合物的比较
Fosetyl-aluminium is unique compared to other fungicides due to its dual mode of action and systemic properties. Similar compounds include:
Phosphorous Acid: Like fosetyl-aluminium, phosphorous acid is used to control oomycete diseases but lacks the systemic properties of fosetyl-aluminium.
Fosetyl-aluminium’s ability to enhance plant defense mechanisms and its systemic properties make it a valuable tool in integrated pest management strategies.
属性
InChI |
InChI=1S/3C2H5O3P.Al/c3*1-2-5-6(3)4;/h3*2H2,1H3;/q;;;+3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPMQULDKWSNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)=O.CCOP(=O)=O.CCOP(=O)=O.[Al+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15AlO9P3+3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020643 | |
| Record name | Fosetyl aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39148-24-8 | |
| Record name | Fosetyl-aluminium [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosetyl aluminum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Aluminium triethyl triphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FOSETYL-ALUMINUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3979UH4J7X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Fosetyl-aluminum ([fosetyl-Al] for brevity), upon entering the plant, is metabolized into phosphonate (phosphite). This compound exhibits direct antifungal activity against oomycetes like Phytophthora spp. by inhibiting mycelial growth and disrupting various stages of their life cycle, such as sporangium formation, zoospore motility, and zoospore cyst germination. [, , ] Additionally, fosetyl-Al indirectly enhances a plant's natural defense mechanisms. This 'Plant Defense Enhancement' effect is attributed to phosphonate, which triggers salicylic acid, jasmonic acid, and ethylene pathways, leading to a boosted immune response against a broad spectrum of pathogens, including bacteria and ascomycetes. []
ANone: Fosetyl-aluminum itself does not have inherent catalytic properties. Its activity stems from its breakdown product, phosphonate, which acts as a direct and indirect antifungal agent.
ANone: The provided research does not specifically discuss computational chemistry or modeling studies related to fosetyl-Al.
A: Fosetyl-Al formulations, such as Aliette WDG, are designed to ensure stability and appropriate release of the active ingredient. [] Studies have investigated different methods of application to optimize efficacy. For instance, painting fosetyl-Al mixed with Tree Seal onto heavily scraped areas of avocado stems provided effective control of stem canker caused by Phytophthora citricola. [] This formulation likely enhanced penetration and persistence of the active ingredient. Soil drench application of fosetyl-Al was also effective but to a lesser degree. []
ANone: The use of pesticides like fosetyl-Al is subject to strict regulations to ensure safety for human health and the environment. Proper application techniques, adherence to label instructions, and responsible disposal practices are essential for minimizing risks.
A: Research indicates that fosetyl-Al is readily absorbed by plants through both foliar and root applications. [, , , ] Following absorption, it is rapidly metabolized into phosphonate, which is then translocated throughout the plant. [, ] This systemic movement of phosphonate contributes to both its protective and curative effects against various diseases. [, ] While the exact mechanisms of excretion are not detailed in the research, the persistence of phosphonate in plant tissues for extended periods has been observed. [, ]
A: Numerous studies demonstrate fosetyl-Al's efficacy against various oomycetes, bacteria, and ascomycetes. [, , , , , , ]
A: Although fosetyl-Al was initially considered at low risk of resistance development, recent research has documented the emergence of highly insensitive isolates of Pseudoperonospora humuli in Oregon. [] These isolates exhibit resistance to fosetyl-Al at rates exceeding the maximum allowed, raising concerns for disease management. While cross-resistance mechanisms are not explicitly discussed in the provided research, it's crucial to monitor for potential cross-resistance to other phosphonate fungicides or compounds with similar modes of action.
A: Research has focused on optimizing delivery methods to improve efficacy and minimize potential phytotoxicity. Techniques like trunk painting, soil drenching, and foliar spraying have been investigated for various crops and diseases. [, , , ]
ANone: The research does not mention specific biomarkers or diagnostics directly associated with fosetyl-Al efficacy or treatment response.
A: Analytical methods like high-performance liquid chromatography (HPLC) with various detection methods (diode array detection [], mass spectrometry [, ]), gas chromatography with flame photometric detection (GC-FPD) [], and ion chromatography [] are commonly employed for quantifying fosetyl-Al in various matrices (plant tissues, soil, formulations, etc.). These methods allow researchers to assess the uptake, distribution, and persistence of fosetyl-Al and its metabolite phosphonate in different systems.
ANone: The research primarily focuses on fosetyl-Al's application and efficacy in agricultural settings. Limited information is provided regarding its specific environmental fate and potential ecotoxicological effects.
A: Fosetyl-Al is readily soluble in water, facilitating its uptake by plants. [] The dissolution and solubility properties can be influenced by formulation strategies, which may impact its bioavailability and effectiveness.
A: Analytical methods for fosetyl-Al are validated following established guidelines, ensuring accuracy, precision, and specificity. [, , ] These validation procedures involve analyzing samples at different concentrations, evaluating recovery rates, determining limits of detection and quantification, and assessing the method's robustness to variations in sample matrices.
ANone: Stringent quality control and assurance measures are implemented throughout the development, manufacturing, and distribution of fosetyl-Al formulations to ensure consistency, safety, and efficacy.
ANone: The research does not address immunogenicity or immunological responses to fosetyl-Al, as its primary focus is on plant diseases and not human or animal health.
ANone: The provided research does not discuss any interactions between fosetyl-Al and drug transporters, as it is primarily used in plant protection and not in humans or animals.
ANone: The research does not provide information on the potential of fosetyl-Al to induce or inhibit drug-metabolizing enzymes.
A: While the research does not directly address biocompatibility with humans or animals, its widespread use on food crops suggests that it does not pose significant risks to consumers after proper application and pre-harvest intervals. Fosetyl-Al's breakdown into phosphonate within plants suggests a degree of biodegradability within plant tissues. [, ]
A: Several other fungicides are available for controlling Phytophthora and other diseases. These include metalaxyl, mefenoxam, dimethomorph, cymoxanil, phosphorous acid, and copper-based fungicides. [, , , , , ] The choice of fungicide depends on the specific pathogen, crop, application method, cost, and potential environmental impact.
ANone: Responsible waste management practices for fosetyl-Al include proper disposal of empty containers and unused product according to local regulations.
ANone: Research on fosetyl-Al relies on standard laboratory equipment for plant pathology studies, including growth chambers, greenhouses, microscopes, and analytical instruments like HPLC and GC. Access to culture collections, genetic resources, and field trial facilities is essential for comprehensive research.
A: Fosetyl-Al was introduced as a novel systemic fungicide in the 1970s and quickly gained recognition for its efficacy against oomycete diseases, particularly those caused by Phytophthora spp. [] Its unique mode of action, involving both direct antifungal activity and plant defense enhancement, has made it a valuable tool for disease management in various crops. Recent research focusing on resistance development highlights the need for continued monitoring and the development of sustainable strategies to ensure its long-term effectiveness.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Trifluoromethoxy)benzo[d]thiazol-2-amine](/img/structure/B57679.png)

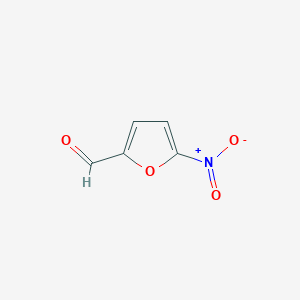
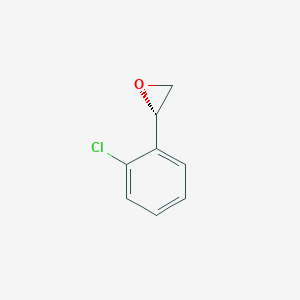
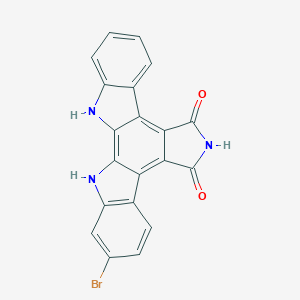

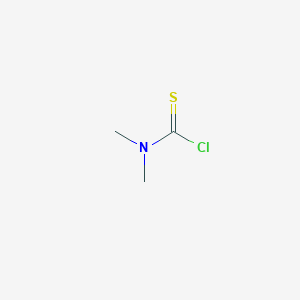
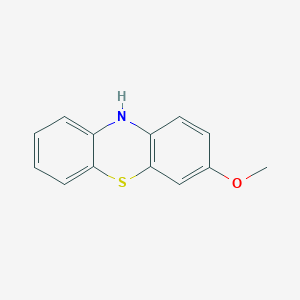
![2,3-bis[[(6Z,9Z,12Z)-octadeca-6,9,12-trienoyl]oxy]propyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate](/img/structure/B57699.png)
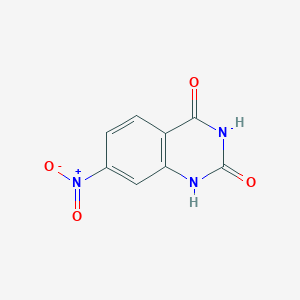
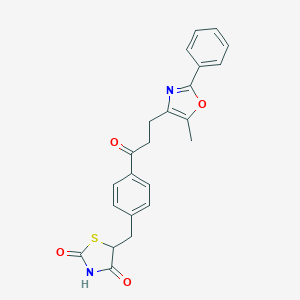
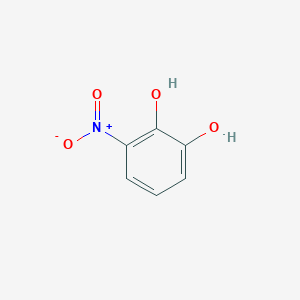
![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)
